molecular formula C15H16FNO6S2 B2868846 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1797887-07-0

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No.: B2868846
CAS No.: 1797887-07-0
M. Wt: 389.41
InChI Key: VGWJVHKDTCMFTL-UHFFFAOYSA-N
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Description

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a four-membered azetidine derivative featuring dual sulfonyl substituents. The compound’s structure includes a 3-fluoro-4-methoxyphenylsulfonyl group at position 1 and a furan-2-ylmethylsulfonyl group at position 3. These substituents confer distinct electronic and steric properties: the fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO6S2/c1-22-15-5-4-12(7-14(15)16)25(20,21)17-8-13(9-17)24(18,19)10-11-3-2-6-23-11/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWJVHKDTCMFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Azetidine Ring:

    • Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
    • Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The exact pathways can vary, but common mechanisms include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Features Reference
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine Azetidine 3-Fluoro-4-methoxyphenylsulfonyl; furan-2-ylmethylsulfonyl Dual sulfonyl groups; fluorinated aryl and heteroaromatic substituents
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine Pyrrolidine 3-Chloro-4-methoxyphenylsulfonyl; furan-2-ylmethylsulfonyl Larger 5-membered ring; chloro substituent (vs. fluoro) increases lipophilicity
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine Azetidine 1-Methylcyclopropylsulfonyl; trihydroxytriazinyl JAK inhibitor; cyclopropyl enhances steric hindrance
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl; phenylsulfonyl Triazole core; α-halogenated ketone synthesis route

Core Structure and Ring Strain

  • Azetidine vs. This strain may enhance binding affinity in pharmacological contexts but complicate synthesis .
  • Azetidine vs. Triazole : Triazoles (as in ) exhibit aromatic stability and are common in agrochemicals, whereas azetidines are less explored but gaining traction in medicinal chemistry due to their compact geometry .

Substituent Effects

  • Fluoro vs. Chloro : The target compound’s 3-fluoro substituent offers higher electronegativity and metabolic resistance compared to the chloro analog in the pyrrolidine derivative, which may improve bioavailability .
  • Dual Sulfonyl Groups : Unique to the target compound, dual sulfonyl groups could enable synergistic interactions with biological targets (e.g., enzymes or receptors) compared to single-sulfonyl analogs like the JAK inhibitor in .

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